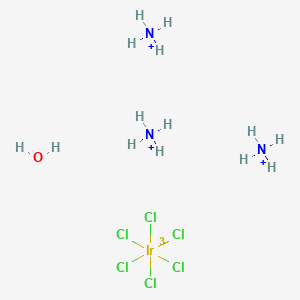

Ammonium hexachloroiridate(III) hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium hexachloroiridate(III) hydrate is a compound with the linear formula (NH4)3IrCl6.xH2O . It appears as an olive green crystalline powder .

Molecular Structure Analysis

The molecular structure of Ammonium hexachloroiridate(III) hydrate consists of iridium (3+) triammonium hexachloride . The exact mass is 476.886779 g/mol and the monoisotopic mass is 474.88973 g/mol .Physical And Chemical Properties Analysis

Ammonium hexachloroiridate(III) hydrate is an olive green crystalline powder . It is slightly soluble in water . The compound’s exact mass is 476.886779 g/mol and the monoisotopic mass is 474.88973 g/mol .Wissenschaftliche Forschungsanwendungen

Radiochemical Processes in Iridium Complexes

A study by Cabral & Maddock (1967) compared the products formed by the (n, α) reaction in hydrated and anhydrous sodium hexachloroiridate (IV), including the ammonium salt. The results indicated that water of hydration and ammonium ions resulted in a smaller proportion of ∗Ir(IV) species, with some unidentified chloroamine complexes of Ir(III) being produced in the ammonium salt.

Stability in Electrochemical Mass Transfer Measurements

Weusten, Groot, and van der Schaaf (2020) in their study compared the stability of the hexachloroiridate redox couple with hexacyanoferrate for measuring mass transfer performance in electrochemical reactors. They found the hexachloroiridate couple to be reversible and stable, making it suitable for testing electrode materials.

Photochemical Reaction Product of Ammonium Hexachloroiridate(IV)

Gale, Howle, and Smith (1970) investigated the photochemical reaction of ammonium hexachloroiridate(IV) in ammonia, revealing a conversion to a less negatively charged intermediate and an apparently neutral species as per their research. Irradiated solutions showed a new peak at 325 mμ and were less inhibitory to the growth of Escherichia coli.

Electron Acceptor for Plasmalemma Redox System

Lüthen and Böttger (1988) explored hexachloroiridate IV as an artificial electron acceptor for the plant plasma membrane redox system. It did not permeate through biological membranes and was a more powerful electron acceptor than ferricyanide, influencing H(+) efflux and being stimulated by calcium.

Electrochemical Study Applications

Petrovic (2000) described an instrumental analysis experiment on the cyclic voltammetry of hexachloroiridate(IV). This study found that the hexachloroiridate(IV)/hexachloroiridate(III) redox couple allows for the study of reversible electron transfer, providing insights into electrochemical processes.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

triazanium;hexachloroiridium(3-);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.3H3N.H2O/h6*1H;;3*1H3;1H2/q;;;;;;+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHBEBFYNMDGCZ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].O.Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H14IrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium hexachloroiridate(III) hydrate | |

CAS RN |

29796-57-4 |

Source

|

| Record name | Ammonium hexachloroiridate(III) monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)